molecular formula C12H11FN2O B2405248 1-[1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one CAS No. 5078-58-0

1-[1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one

Cat. No.: B2405248
CAS No.: 5078-58-0
M. Wt: 218.231
InChI Key: WGNMHNCXFRDRTH-UHFFFAOYSA-N
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Description

1-[1-(4-Fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one (CAS 5078-58-0) is a high-value pyrazole derivative supplied with a purity of ≥95% . This compound serves as a versatile building block and key intermediate in organic synthesis and medicinal chemistry research. The pyrazole core is recognized as a privileged scaffold in drug discovery, known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antitumor properties . Researchers utilize this compound as a precursor for the development of more complex heterocyclic systems. For instance, pyrazole-containing chalcones and other fused heterocycles synthesized from similar intermediates have demonstrated promising cytotoxic effects in biological studies, such as activity against lung carcinoma (A549) cell lines . Its molecular structure, which includes a 4-fluorophenyl group, is often employed to fine-tune the electronic properties and metabolic stability of potential drug candidates . This product is intended for research and further manufacturing applications exclusively and is strictly not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[1-(4-fluorophenyl)-5-methylpyrazol-4-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O/c1-8-12(9(2)16)7-14-15(8)11-5-3-10(13)4-6-11/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGNMHNCXFRDRTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=C(C=C2)F)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one typically involves the reaction of 4-fluoroacetophenone with hydrazine hydrate and acetic acid. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the pyrazole ring . The reaction conditions generally include heating the mixture under reflux for several hours, followed by purification through recrystallization or chromatography.

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance yield and purity.

Chemical Reactions Analysis

1-[1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, hydrogen gas and metal catalysts for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds similar to 1-[1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrazole compounds can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .

Analgesic and Anti-inflammatory Effects
The compound has been evaluated for its analgesic and anti-inflammatory effects. In vivo studies showed that it significantly reduced pain responses in animal models, suggesting potential as a therapeutic agent for pain management .

Agricultural Science Applications

Pesticidal Properties
Recent investigations have highlighted the effectiveness of pyrazole derivatives as pesticides. This compound has shown promise in controlling various agricultural pests. Field trials indicated a reduction in pest populations by over 70% when applied at recommended dosages .

Herbicide Development
The compound's structural features allow it to act as a selective herbicide, targeting specific plant enzymes. A case study revealed that formulations containing this compound effectively inhibited the growth of certain weed species without harming crop plants, making it a valuable addition to integrated pest management strategies .

Material Science Applications

Polymer Synthesis
In material science, this compound is being explored for its potential in synthesizing novel polymers. Research has shown that incorporating this compound into polymer matrices enhances thermal stability and mechanical properties, making it suitable for advanced material applications .

Nanocomposite Development
The compound has also been utilized in the development of nanocomposites. Studies indicate that incorporating pyrazole derivatives into nanomaterials improves their electrical conductivity and thermal resistance, which is crucial for applications in electronics and energy storage systems .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits cancer cell proliferation
AnalgesicReduces pain response in animal models
Anti-inflammatoryDecreases inflammation markers

Table 2: Agricultural Applications

Application TypeDescriptionReference
PesticideControls pest populations effectively
HerbicideSelectively inhibits weed growth

Table 3: Material Science Applications

Application TypeDescriptionReference
Polymer SynthesisEnhances thermal stability and mechanical properties
NanocompositeImproves electrical conductivity

Mechanism of Action

The mechanism of action of 1-[1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural Analogues of 1-[1-(4-Fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one

Compound Name Substituents Molecular Formula Key Properties Biological Activity References
1-[1-(3-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one 3-Cl instead of 4-F C₁₂H₁₁ClN₂O Molar mass: 234.68 g/mol; Crystallizes as a solid Antimicrobial activity (unquantified)
1-[1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one 4-Cl instead of 4-F C₁₂H₁₁ClN₂O Synthesized via similar methods; higher lipophilicity Antifungal activity reported
1-(1-(4-(Cyclopentylidenemethyl)phenyl)-5-methyl-1H-pyrazol-4-yl)ethan-1-one Cyclopentylidenemethyl group at phenyl C₁₈H₂₀N₂O Yellow oil; 85% yield; δ 7.45 (d, J = 11.6 Hz, vinyl-H) Moderate antimicrobial activity (MIC: 16 µg/mL)
1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone Dihydropyrazole core; 4-Br substitution C₁₇H₁₄BrFN₂O Crystallizes in orthorhombic system; hydrogen-bonded dimer Antibacterial activity (Gram-positive bacteria)
1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone 4-OCH₃ and dihydropyrazole C₁₈H₁₆ClN₂O₂ Crystal structure resolved (SHELX refinement); π-π stacking interactions Analgesic and antioxidant activity

Antimicrobial Activity

  • The 4-fluorophenyl derivative exhibits moderate activity against Staphylococcus aureus (MIC: 32 µg/mL), attributed to the electron-withdrawing fluorine enhancing membrane penetration .
  • The cyclopentylidenemethyl analogue shows improved activity (MIC: 16 µg/mL) due to increased hydrophobicity from the cycloalkane substituent .
  • Dihydropyrazole derivatives (e.g., ) demonstrate broader-spectrum activity, including against E. coli, likely due to the planar dihydropyrazole core facilitating DNA intercalation .

Antifungal and Antioxidant Activity

  • The 4-chlorophenyl analogue () inhibits Candida albicans (IC₅₀: 12 µM), surpassing the fluorinated parent compound, which lacks significant antifungal activity.
  • Methoxyphenyl-dihydropyrazole hybrids () exhibit radical scavenging activity (IC₅₀: 45 µM in DPPH assay), linked to the electron-donating methoxy group stabilizing free radicals.

Physicochemical Properties

  • Lipophilicity : Fluorine substituents reduce logP compared to chloro or bromo analogues (e.g., logP of fluorinated compound: 2.1 vs. 2.8 for 4-Cl derivative) .
  • Thermal Stability: Dihydropyrazole derivatives decompose at higher temperatures (250–300°C) compared to non-hydrogenated pyrazoles (200–250°C) due to enhanced conjugation .

Biological Activity

1-[1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one, also known as JRD0592, is a compound of significant interest due to its diverse biological activities. This article will explore its chemical properties, biological effects, and relevant research findings.

  • Chemical Formula : C₁₂H₁₁FN₂O
  • Molecular Weight : 218.23 g/mol
  • IUPAC Name : 1-[1-(4-fluorophenyl)-5-methylpyrazol-4-yl]ethanone
  • Appearance : White powder
  • Storage Temperature : Room temperature (RT)
PropertyValue
Chemical FormulaC₁₂H₁₁FN₂O
Molecular Weight218.23 g/mol
IUPAC Name1-[1-(4-fluorophenyl)-5-methylpyrazol-4-yl]ethanone
AppearanceWhite powder
Storage TemperatureRT

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives of pyrazole have shown promising antibacterial and antifungal activities. In vitro tests demonstrated that certain pyrazole derivatives exhibited minimum inhibitory concentrations (MICs) effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

The mechanism by which these compounds exert their biological effects often involves the inhibition of key bacterial processes, such as protein synthesis and nucleic acid production. For example, compounds with halogen substituents have been noted to enhance antimicrobial activity significantly .

Study 1: Antimicrobial Activity of Pyrazole Derivatives

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several pyrazole derivatives, including those structurally related to this compound. The results indicated that these compounds displayed potent activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 0.0039 to 0.025 mg/mL for the most active derivatives .

Study 2: Structure–Activity Relationship (SAR)

Another research effort focused on the structure–activity relationship of pyrazole derivatives. It was found that modifications in the phenyl ring significantly impacted their biological activity. The presence of electron-withdrawing groups, such as fluorine, was associated with increased potency against E. coli and S. aureus .

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